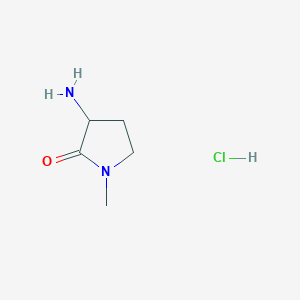
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile
Vue d'ensemble
Description
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is an organic compound with the molecular formula C8H5ClFNO2S and a molecular weight of 233.65 g/mol . It belongs to the class of sulfonyl-substituted acetonitriles and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
It’s known that similar compounds play a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Result of Action
It’s known that it can be used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine with [1,4]dithiane-2,5-diol . This suggests that it may have potential applications in the synthesis of various organic compounds.
Action Environment
It’s known that similar compounds are generally stable and environmentally benign . They are also known to be incompatible with oxidizing agents and should be stored in a cool, dry conditions in a well-sealed container .
Méthodes De Préparation
The synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with acetonitrile under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and nitriles.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile can be compared with other sulfonyl-substituted acetonitriles, such as:
- 2-((4-Bromo-2-fluorophenyl)sulfonyl)acetonitrile
- 2-((4-Methyl-2-fluorophenyl)sulfonyl)acetonitrile
- 2-((4-Chloro-2-methylphenyl)sulfonyl)acetonitrile
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of different halogens or alkyl groups can affect the compound’s chemical properties and its interactions with other molecules .
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDMKWKRVBJDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)
![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)



![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine](/img/structure/B3033941.png)





![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)


